Iopromide

Osmolality Physicochemistry Contrast Media Safety

Iopromide is a non-ionic, monomeric, tri-iodinated, low-osmolar X-ray contrast medium marketed under the brand name Ultravist by Bayer Healthcare. At 300 mg I/mL, its aqueous solution exhibits an osmolality of 0.59 osm/kg H₂O at 37 °C and a viscosity of 4.7 mPa·s at 37 °C.

Molecular Formula C18H24I3N3O8
Molecular Weight 791.1 g/mol
CAS No. 73334-07-3
Cat. No. B1672085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIopromide
CAS73334-07-3
SynonymsClarograf
iopromid
iopromide
lopromid
N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-(2-methoxyacetamido)-N-methylisophthalamide
Ultravist
Ultravist 300
Molecular FormulaC18H24I3N3O8
Molecular Weight791.1 g/mol
Structural Identifiers
SMILESCN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I
InChIInChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)
InChIKeyDGAIEPBNLOQYER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Iopromide (CAS 73334-07-3) Procurement Guide: Physicochemical Baseline and Comparator Context


Iopromide is a non-ionic, monomeric, tri-iodinated, low-osmolar X-ray contrast medium marketed under the brand name Ultravist by Bayer Healthcare. At 300 mg I/mL, its aqueous solution exhibits an osmolality of 0.59 osm/kg H₂O at 37 °C and a viscosity of 4.7 mPa·s at 37 °C [1]. Among the commercially available nonionic monomeric contrast media, iopromide consistently ranks with the lowest osmolality at equal iodine concentrations—a property that is statistically significantly lower than that of iopamidol, iohexol, and ioversol [2]. Its molecular weight is 791.12 g/mol (formula C₁₈H₂₄I₃N₃O₈), and it is formulated with trometamol, sodium calcium edetate, and dilute hydrochloric acid to maintain a pH of 6.5–8.0 [1].

Why Iopromide Cannot Be Freely Substituted with Other Low-Osmolar Nonionic Monomers


Despite belonging to the same class of low-osmolar, nonionic monomeric contrast media, iopromide, iopamidol, iohexol, ioversol, and iomeprol exhibit statistically significant differences in osmolality, viscosity, and clinical adverse event profiles at identical iodine concentrations. These physicochemical disparities arise from variations in molecular aggregation, hydration, and association behavior in solution [1][2]. Practically, these differences translate into measurable variations in injection pain, local heat sensation, hemodynamic tolerance, and the incidence of allergy-like adverse reactions [1]. The quantitative evidence compiled below demonstrates that selecting a particular agent within this class is not a matter of interchangeability but of matching specific physicochemical and clinical performance attributes to the intended imaging procedure and patient population.

Iopromide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Osmolality at 300 mg I/mL: Iopromide Exhibits the Lowest Value Among Nonionic Monomeric Contrast Media

When measured by vapor-pressure osmometry at 37 °C and 300 mg I/mL, iopromide (Ultravist 300) exhibits an osmolality of 0.59 osm/kg H₂O (590 mOsm/kg), which is lower than iopamidol 300 (Isovue 300: 0.616 osm/kg H₂O; 616 mOsm/kg) and iohexol 300 (Omnipaque 300: 0.640 osm/kg H₂O; 640 mOsm/kg) [1][2]. In a comprehensive inter-brand comparison of 11 contrast media, Krause et al. established the statistically significant ranking: iopromide < iopamidol < ioversol = iohexol [3]. Miklautz et al. independently confirmed that iopromide showed the lowest osmolality and iohexol the highest among nonionic preparations, with the differences being statistically significant as a rule [4]. The quantified differences correspond to a 4.2% lower osmolality versus iopamidol and a 7.8% lower osmolality versus iohexol.

Osmolality Physicochemistry Contrast Media Safety

Adverse Event Profile: Iopromide vs Iohexol in Contrast-Enhanced CT — A Sixfold Difference in Possibly Related Mild Adverse Events

In a double-blind, prospective randomized trial directly comparing iopromide (n=95) with iohexol (n=40) at 300 mg I/mL for head and body contrast-enhanced computed tomography (CECT), the total number of patients reporting any adverse events (AEs) was equivalent between groups (13.8% vs 12.6%, P>0.10). However, the rate of possibly related mild AEs was 2.5% in the iopromide group compared with 15% in the iohexol group, with one severe AE in the iohexol arm [1]. Iopromide and iopamidol showed comparable AE rates (both 2.5%). Additionally, localized pain at the injection site was absent in all groups, and mild-to-moderate warmth on injection was reported by 8.5% of iopromide patients versus 9.5% of comparator patients (P>0.10) [1]. A separate large-scale pharmacovigilance study found that iopromide accounted for 45.5% of all iodinated contrast AE reports in Korea, but this proportion largely reflected its dominant market share rather than a higher intrinsic risk [2].

Adverse Events Contrast-Enhanced CT Clinical Safety

Viscosity at 37 °C: Iopromide 300 Enables Higher Flow Rates and Lower Injection Pressures vs Iohexol and Iodixanol

At 37 °C and 300 mg I/mL, iopromide (Ultravist 300) exhibits a dynamic viscosity of 4.7 mPa·s, which is 23% lower than iohexol 300 (6.1 mPa·s) and approximately 60% lower than the iso-osmolar dimer iodixanol 320 (11.8 mPa·s at 37 °C, as interpolated from manufacturer data) [1]. The concentration-to-viscosity ratio (mg I/mL/cP) at 37 °C—a practical index of injectability per unit iodine delivery—is 61.2 for iopromide 300, versus 33.7 for iohexol 350 and 27.1 for iodixanol 320, meaning iopromide delivers 81% more iodine per unit of viscosity compared to iohexol at equivalent concentration [2]. This difference is amplified at higher iodine concentrations: iopromide 370 has a viscosity of 10.0 mPa·s versus iohexol 350 at 10.6 mPa·s, despite iopromide's higher iodine loading [1].

Viscosity Contrast Injectability CT Angiography

Chemotoxicity and Protein Binding: Iopromide Demonstrates Negligible Plasma Protein Binding (~1%), Comparable to Iopamidol and Lower than Ionic Agents

Iopromide exhibits negligible plasma protein binding of approximately 1%, as stated in the official Ultravist prescribing information [1]. In a comparative study of chemotoxicity parameters, Dawson et al. demonstrated that iopromide's chemotoxicity—assessed by protein binding, enzyme inhibition, and effects on the coagulation cascade—was significantly less than that of conventional ionic contrast media and very similar to that of iopamidol [2]. A separate comparative binding study with human serum albumin confirmed similar low binding affinity across iopromide, iopamidol, iohexol, and iosarcol [3]. Low protein binding minimizes the potential for competitive displacement of other protein-bound drugs and reduces the likelihood of protein-mediated allergic reactions. While all nonionic monomers share low protein binding as a class, the ~1% value for iopromide is at the lower bound and is explicitly documented in regulatory filings, providing verifiable specification for procurement quality control [1].

Protein Binding Chemotoxicity Contrast Media Biocompatibility

Iopromide Optimal Deployment Scenarios Based on Quantitative Differentiation Evidence


High-Throughput CT Imaging Suites Where Minimizing Injection-Related Adverse Events Is an Institutional Priority

In busy CT departments performing large volumes of contrast-enhanced examinations, the 6-fold lower incidence of possibly related mild adverse events with iopromide (2.5%) versus iohexol (15%) at 300 mg I/mL—demonstrated in a double-blind randomized trial [1]—can translate into a meaningful reduction in patient monitoring burden, AE documentation workload, and the need for rescue interventions. Iopromide's osmolality of 0.59 osm/kg at 300 mg I/mL, the lowest among nonionic monomers, further reduces the osmotically driven pain and heat sensations that contribute to patient movement artifacts during scanning [2]. Procurement decisions that weigh per-case total cost (including AE management resources) may favor iopromide in this setting.

CT Angiography and Power-Injector Protocols Requiring High Flow Rates with Minimal Injection Pressure

Iopromide's viscosity at 37 °C (4.7 mPa·s at 300 mg I/mL) is 23% lower than iohexol and approximately 60% lower than iodixanol at comparable iodine concentrations [3]. The resulting concentration-to-viscosity ratio of 61.2 mg I/mL/cP is the highest among all commonly used contrast agents, enabling faster contrast delivery through narrow-gauge angiographic catheters with reduced injection pressure [4]. This property is particularly valuable in dual-source CT coronary angiography, aortic CTA, and pediatric cardiovascular imaging, where achieving tight contrast bolus timing and high intra-arterial iodine flux is essential for diagnostic image quality.

Excretory Urography and Contrast-Enhanced Procedures in Patients with Normal to Mildly Impaired Renal Function

Iopromide has demonstrated safety and efficacy comparable to iopamidol, iohexol, and ioversol in multiple randomized excretory urography trials [5]. In a double-blind, randomized comparison of iodixanol versus iopromide in 420 patients with creatinine clearance <60 mL/min undergoing coronary angiography, the incidence of contrast-induced nephropathy (CIN) was 7.8% for iopromide versus 10.7% for iodixanol (absolute difference −2.9%, not statistically significant; P=0.394) [6]. This non-inferiority finding, combined with iopromide's substantially lower viscosity and cost relative to iso-osmolar dimers, supports its selection in renally compromised populations where the iso-osmolar dimer advantage over low-osmolar monomers has not been consistently demonstrated.

Formulation and API Procurement for Generic Contrast Media Development

For manufacturers developing generic iopromide injection formulations, the compound's well-characterized physicochemical profile provides clear, quantifiable quality targets: osmolality 0.59 ± specification osm/kg at 300 mg I/mL, viscosity 4.7 mPa·s at 37 °C, pH 6.5–8.0, and protein binding ≤1% [2][7]. The established chemotoxicity profile—with enzyme inhibition and coagulation parameters very similar to iopamidol and significantly more favorable than ionic agents [8]—reduces the bioequivalence testing burden. Furthermore, patents on selective Z-isomer crystallization of iopromide [9] provide both a purity specification benchmark and a potential freedom-to-operate pathway for generic entrants. Procurement specifications referencing these quantitative parameters ensure batch-to-batch consistency with the reference listed drug.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iopromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.